molecular formula C9H8N2O3 B12950396 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1242427-43-5

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Katalognummer: B12950396
CAS-Nummer: 1242427-43-5
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: SUSOHPOJQNSHAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a pyridine ring fused to a pyrrole ring, with a methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-methanol.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which are involved in cell proliferation, differentiation, and survival . By inhibiting these receptors, the compound can disrupt signaling pathways that promote tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the carboxylic acid group at the 2-position differentiates it from other pyrrolopyridine derivatives, influencing its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

1242427-43-5

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-5-4-7(9(12)13)11-6(5)2-3-10-8/h2-4,11H,1H3,(H,12,13)

InChI-Schlüssel

SUSOHPOJQNSHAZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC2=C1C=C(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.